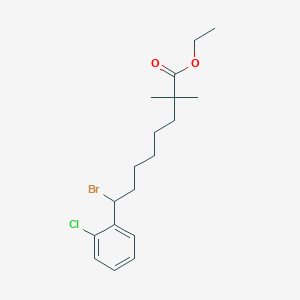
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and a phenyl group attached to an octanoic acid ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Esterification: The formation of the ester group by reacting the acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group into an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid: Lacks the ester group.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid methyl ester: Contains a methyl ester instead of an ethyl ester.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid propyl ester: Contains a propyl ester instead of an ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate may confer unique chemical and biological properties compared to its analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C18H26BrClO2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate |
InChI |
InChI=1S/C18H26BrClO2/c1-4-22-17(21)18(2,3)13-9-5-6-11-15(19)14-10-7-8-12-16(14)20/h7-8,10,12,15H,4-6,9,11,13H2,1-3H3 |
InChI Key |
VQIDWDCBQPGJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(C1=CC=CC=C1Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
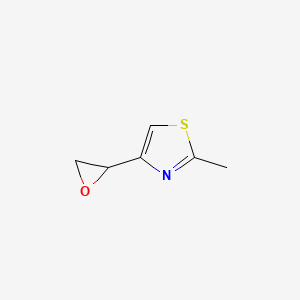
![8-Chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8509224.png)
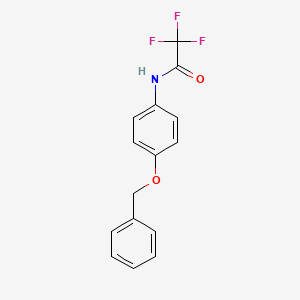

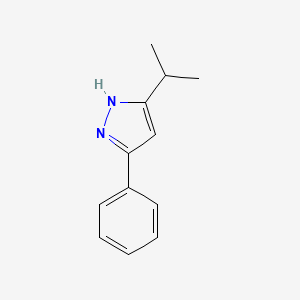
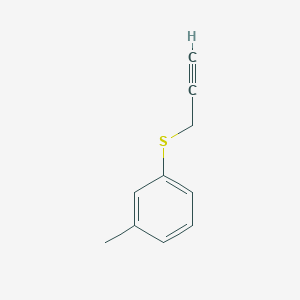
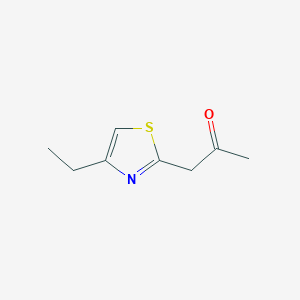
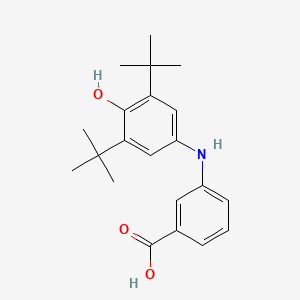
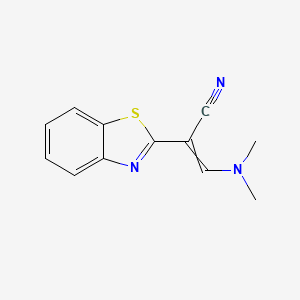
![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)
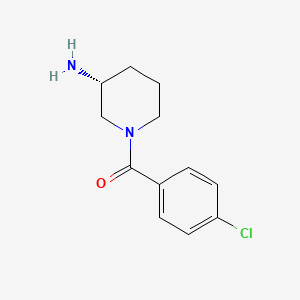
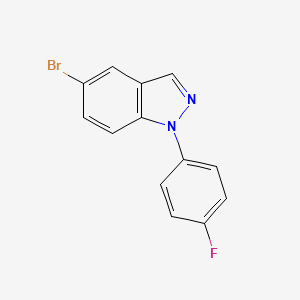
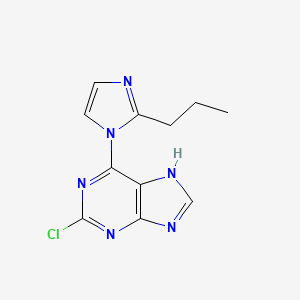
![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)
